molecular formula C13H17NO4 B1608410 Benzyl 2-(hydroxymethyl)morpholine-4-carboxylate CAS No. 135782-20-6

Benzyl 2-(hydroxymethyl)morpholine-4-carboxylate

Cat. No. B1608410
M. Wt: 251.28 g/mol
InChI Key: JQVTXHHMCVAPDT-UHFFFAOYSA-N
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Description

Benzyl 2-(hydroxymethyl)morpholine-4-carboxylate is a chemical compound with the following IUPAC name: benzyl 2-(hydroxymethyl)-4-morpholinecarboxylate . Its molecular formula is C₁₃H₁₇NO₄ , and it has a molecular weight of 251.28 g/mol .


Synthesis Analysis

The synthetic pathway for Benzyl 2-(hydroxymethyl)morpholine-4-carboxylate involves the condensation of benzyl alcohol with 2-(hydroxymethyl)morpholine-4-carboxylic acid. This reaction typically occurs under mild conditions and yields the desired product. Further optimization and purification steps may be necessary to obtain high purity .


Molecular Structure Analysis


Chemical Reactions Analysis

Benzyl 2-(hydroxymethyl)morpholine-4-carboxylate can participate in various chemical reactions, including esterification, amidation, and nucleophilic substitutions. Researchers have explored its reactivity in the context of drug synthesis and organic transformations .


Physical And Chemical Properties Analysis

  • Stability : It is stable under ambient conditions but should be protected from excessive light and moisture .

Scientific Research Applications

Synthesis and Development of Novel Compounds

  • Synthesis of 2-Morpholine Carboxylic Acid Derivatives : King and Martin (1991) describe the synthesis of novel 2-morpholine carboxylic acid derivatives, which is a key step in the development of unique chemical compounds like 1-aza-4-oxabicyclo[3.3.1]non-6-one and its ortho-methoxy benzamide derivative (King & Martin, 1991).

  • Antiproliferative Activities Against Neoplastic Cells : Al-Ghorbani et al. (2017) synthesized novel 4-benzyl-morpholine-2-carboxylic acid derivatives and evaluated their antiproliferative activity against various types of neoplastic cells. This research shows the potential of morpholine derivatives in cancer treatment (Al-Ghorbani et al., 2017).

  • Development of Radioligands for PET Imaging : Lin and Ding (2004) conducted research on the synthesis and selective C-11 methylation of morpholine derivatives for imaging the norepinephrine transporter with positron emission tomography (PET), highlighting its application in neurological research (Lin & Ding, 2004).

Applications in Polymer Science

  • Biodegradable Polyesteramides with Functional Groups : Veld, Dijkstra, and Feijen (1992) synthesized morpholine-2,5-dione derivatives with various protected functional groups. These compounds were used to create biodegradable polyesteramides, showing their utility in developing environmentally friendly materials (Veld et al., 1992).

Chemical Synthesis and Reactions

  • Aminomethylation of Substituted Pyrroles and Tetrahydroindoles : Markova et al. (2017) conducted a studyon aminomethylation involving morpholine, demonstrating its utility in synthesizing new organic compounds with potential biological activities (Markova et al., 2017).
  • Novel Side-Chain Amination Reaction : Jurd (1978) explored the reactions of 2-benzyl-5-methoxy-1,4-benzoquinones with morpholine, leading to novel amination reactions. This research adds to the understanding of morpholine's reactivity and potential in synthetic chemistry (Jurd, 1978).

  • Enantioselective Synthesis of Morpholine Derivatives : Fish et al. (2009) achieved enantioselective synthesis of N-Boc-morpholine-2-carboxylic acids, which are crucial in the synthesis of reboxetine analogs, highlighting the role of morpholine derivatives in asymmetric synthesis (Fish et al., 2009).

Biomedical Applications

  • Synthesis of Novel Morpholine Conjugated Benzophenone Analogues : Al-Ghorbani et al. (2017) synthesized morpholine conjugated benzophenone analogues and evaluated their role against neoplastic development, indicating the potential of morpholine derivatives in biomedical research (Al-Ghorbani et al., 2017).

  • Proline-Based Carbamates as Cholinesterase Inhibitors : Pizova et al. (2017) studied a series of benzyl morpholine-2-carboxylate derivatives as cholinesterase inhibitors. This research highlights the potential therapeutic applications of morpholine derivatives in treating neurodegenerative diseases (Pizova et al., 2017).

Safety And Hazards

As with any chemical compound, proper handling and safety precautions are essential. Consult Material Safety Data Sheets (MSDS) for detailed safety information. Avoid inhalation, skin contact, and ingestion. Use appropriate protective equipment when working with this substance .

Future Directions

Future research could explore the pharmacological potential of Benzyl 2-(hydroxymethyl)morpholine-4-carboxylate, including its biological activity, target interactions, and therapeutic applications. Additionally, investigations into scalable synthesis methods and optimization for specific applications are warranted .

properties

IUPAC Name

benzyl 2-(hydroxymethyl)morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c15-9-12-8-14(6-7-17-12)13(16)18-10-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVTXHHMCVAPDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)OCC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00393040
Record name Benzyl 2-(hydroxymethyl)morpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-(hydroxymethyl)morpholine-4-carboxylate

CAS RN

135782-20-6
Record name Benzyl 2-(hydroxymethyl)morpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2.20 g of 2-hydroxymethyl-4-fluorenyloxycarbonyl-morpholine in 25 mL of CH2Cl2 was added 1.29 g of piperidine. The mixture was stirred at room temperature for 2 days. Diisopropylethylamine (7.15 g) and 6.30 g of benzyl chloroformate were added and the mixture was stirred overnight at room temperature, then diluted with 100 mL of EtOAc and washed with 50 mL each of 1N HCl, saturated NaHCO3, and brine, dried over MgSO4, and concentrated. The residue was purified by flash chromatography, eluting with a gradient system of 20:1 CH2Cl2-acetone to 9:1 CH2Cl2-acetone, to yield 638 mg of the title compound. 1H NMR (500 MHz, CDCl3): δ7.30-7.40 (m, 5H), 5.15 (ABq, J=12.4 Hz, 2H), 3.93 (br s, 3H), 3.68 (br s, 1H), 3.47-3.63 (m, 3H), 3.02 (br s, 1H), 2.85 (br s, 1H), 1.90 (br s, 0.6H). IR (neat) 3427, 2862, 1693, 1432, 1354, 1236, 1129 cm−1.
Name
2-hydroxymethyl-4-fluorenyloxycarbonyl-morpholine
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
1.29 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
7.15 g
Type
reactant
Reaction Step Two
Quantity
6.3 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 2.20 g of 4-fluorenyloxycarbonyl-2-hydroxymethyl morpholine in 25 mL of CH2Cl2 was added 1.29 g of piperidine. The mixture was stirred at room temperature for 2 days. Diisopropylethylamine (7.15 g) and 6.30 g of benzyl chloroformate were added and the mixture was stirred overnight at room temperature, then diluted with 100 mL of EtOAc and washed with 50 mL each of 1 N HCl, saturated NaHCO3, and brine, dried over MgSO4, and concentrated. The residue was purified by flash chromatography, eluting with a gradient system of 20:1 CH2Cl2-acetone to 9:1 CH2Cl2-acetone, to yield 638 mg of the title compound.
Name
4-fluorenyloxycarbonyl-2-hydroxymethyl morpholine
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
1.29 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
7.15 g
Type
reactant
Reaction Step Two
Quantity
6.3 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Vaghi - 2022 - air.unimi.it
β-Amino acid (AAs) are analogues of α-AAs with a difference: an additional carbon atom between the carboxylic and amine groups. β-AAs are commonly considered not natural amino …
Number of citations: 0 air.unimi.it

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